
Niobium phosphide
説明
Niobium phosphide is an inorganic compound composed of niobium and phosphorus, with the chemical formula NbP. It forms dark gray crystals and exhibits a unique combination of topological and conventional electronic phases. This compound is known for its extremely large magnetoresistance and superfast electrons, making it suitable for use in new electronic components .
準備方法
Synthetic Routes and Reaction Conditions: Niobium phosphide can be synthesized by sintering powdered niobium and phosphorus. The reaction typically involves heating the mixture at high temperatures to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar high-temperature sintering processes. The precise control of temperature and reaction conditions is crucial to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Niobium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions may occur with halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction can produce elemental niobium .
科学的研究の応用
Niobium phosphide has a wide range of scientific research applications:
Medicine: this compound is being investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is utilized in high power, high frequency applications, and in the production of laser diodes.
作用機序
The mechanism by which niobium phosphide exerts its effects is primarily related to its electronic properties. The compound’s unique combination of topological and conventional electronic phases allows for superfast electron transport and extremely large magnetoresistance. These properties make it highly effective in electronic applications, where rapid electron movement and resistance to magnetic fields are crucial .
類似化合物との比較
Tantalum phosphide (TaP): Like niobium phosphide, tantalum phosphide is a topological Weyl semimetal with similar electronic properties.
Vanadium phosphide (VP): This compound shares structural similarities with this compound but differs in its stacking sequence of prisms.
Nickel phosphide (NiP) and Manganese phosphide (MnP): These compounds also exhibit similar structural arrangements and are used in various catalytic applications.
Uniqueness of this compound: this compound stands out due to its combination of topological and conventional electronic phases, which is not commonly found in other phosphides. Its extremely large magnetoresistance and superfast electron transport make it particularly valuable for advanced electronic applications .
特性
IUPAC Name |
phosphanylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATFOCVSPXTLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.88013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12034-66-1 | |
| Record name | Niobium phosphide (NbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium phosphide (NbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium phosphide (NbP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


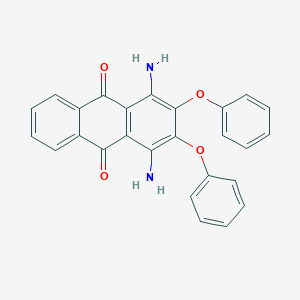

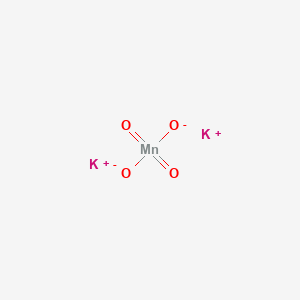
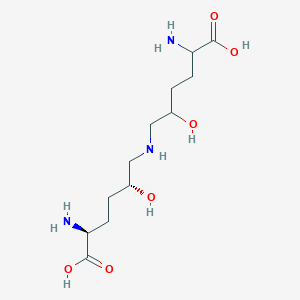
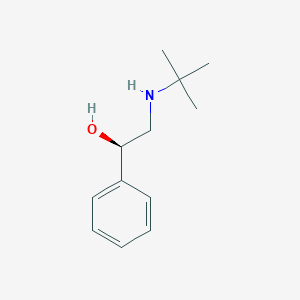

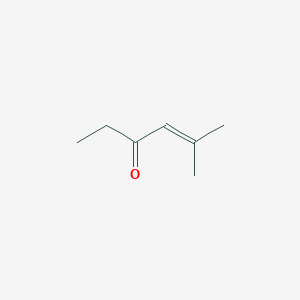
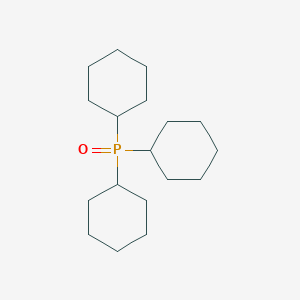

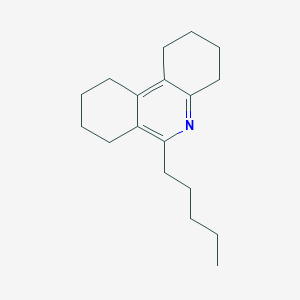



![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)
